molecular formula C13H10Cl2O4 B12878784 Furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate CAS No. 33618-86-9

Furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate

Cat. No.: B12878784
CAS No.: 33618-86-9
M. Wt: 301.12 g/mol
InChI Key: RFXMLIQFTCYYCL-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a furan ring attached to a benzoate moiety, which is further substituted with chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate typically involves the esterification of 3,6-dichloro-2-methoxybenzoic acid with furan-2-ylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Alcohols or amines derived from the reduction of the ester or chlorine groups.

    Substitution: Compounds with substituted amine or thiol groups in place of chlorine.

Scientific Research Applications

Furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,6-dichloro-2-methoxybenzoate: A similar compound with a methyl group instead of a furan-2-ylmethyl group.

    3,6-Dichloro-2-methoxybenzoic acid: The parent acid from which the ester is derived.

Uniqueness

Furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties

Properties

CAS No.

33618-86-9

Molecular Formula

C13H10Cl2O4

Molecular Weight

301.12 g/mol

IUPAC Name

furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate

InChI

InChI=1S/C13H10Cl2O4/c1-17-12-10(15)5-4-9(14)11(12)13(16)19-7-8-3-2-6-18-8/h2-6H,7H2,1H3

InChI Key

RFXMLIQFTCYYCL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OCC2=CC=CO2)Cl)Cl

Origin of Product

United States

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